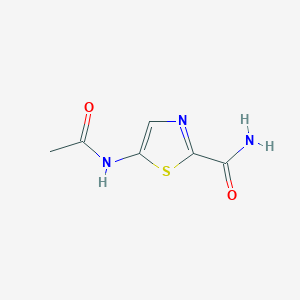

5-Acetamidothiazole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2S |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

5-acetamido-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2S/c1-3(10)9-4-2-8-6(12-4)5(7)11/h2H,1H3,(H2,7,11)(H,9,10) |

InChI Key |

JJXCKFUJSZHFNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN=C(S1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetamidothiazole 2 Carboxamide and Its Analogues

Historical Perspectives and Foundational Syntheses of Thiazole (B1198619) Carboxamides

The synthesis of thiazole derivatives has a rich history, with the Hantzsch thiazole synthesis, first reported in 1887, being a cornerstone method. researchgate.netresearchgate.net This reaction traditionally involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. researchgate.netresearchgate.netchemhelpasap.comyoutube.com Over the years, this method has been extensively utilized and adapted to create a wide array of thiazoles with various substituents at the 2, 4, and 5-positions. tandfonline.com Another classical approach is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide or related reagents. researchgate.net These foundational methods laid the groundwork for the development of more sophisticated strategies for synthesizing complex thiazole structures, including those bearing carboxamide functionalities.

Targeted Synthesis of 5-Acetamidothiazole-2-carboxamide Precursors

The synthesis of this compound requires a multi-step approach that carefully orchestrates the formation of the thiazole ring and the introduction of the acetamido and carboxamide groups at the correct positions.

Reaction Pathways for Thiazole Ring Formation (e.g., Hantzsch Synthesis)

The Hantzsch synthesis remains a highly relevant and versatile method for constructing the thiazole core of the target molecule. chemhelpasap.comnih.gov This reaction typically involves the cyclization of α-halocarbonyl compounds with a thioamide. researchgate.nettandfonline.com The process is known for its simplicity and generally high yields. chemhelpasap.com

A common strategy involves the reaction of an appropriate α-halocarbonyl precursor with a suitable thioamide. For instance, a halogenated derivative of an acetoacetate (B1235776) equivalent can be reacted with a thioamide that will ultimately provide the C2 and N3 atoms of the thiazole ring. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thioamide | Heat, Solvent (e.g., Methanol) | Thiazole | chemhelpasap.com |

| 2-Bromoacetophenone | Thiourea (B124793) | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Microwave, Methanol | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

Introduction of the Acetamido Substituent at Position 5

The introduction of the acetamido group at the 5-position of the thiazole ring is a critical step. This can be achieved through various synthetic routes. One common method involves the use of a starting material that already contains a nitrogen-containing functional group at the desired position, which can then be acylated.

For example, if the thiazole synthesis yields a 5-aminothiazole derivative, this amino group can be readily acetylated using reagents such as acetyl chloride or acetic anhydride (B1165640) under appropriate basic conditions. The choice of acetylating agent and reaction conditions is crucial to ensure selective N-acetylation without affecting other sensitive functional groups in the molecule.

In a study focused on developing dasatinib (B193332) derivatives, an acetyl group was introduced as a substitute for the pyrimidin-4-ylamino moiety at the 2-amino group of a thiazole scaffold. nih.govbenthamdirect.com This highlights the common use of acetylation in modifying thiazole structures.

Carboxamide Formation Strategies at Position 2

The formation of the carboxamide group at the 2-position of the thiazole ring is another key transformation. This can be accomplished through several well-established methods in organic synthesis.

One approach involves the conversion of a 2-carboxythiazole or its corresponding ester derivative into the desired carboxamide. The carboxylic acid can be activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an amine to form the amide bond. acs.org Alternatively, the 2-thiazolecarbonyl chloride can be prepared and subsequently reacted with ammonia (B1221849) or a primary or secondary amine.

A study on novel thiazole carboxamide derivatives as COX inhibitors describes the synthesis of 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide by reacting 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with 3,4,5-trimethoxyaniline (B125895) using EDCI and DMAP. acs.org Similarly, the synthesis of N-thiazolyl-indole-2-carboxamide compounds has been achieved through peptide coupling reactions. acs.org

Advanced Synthetic Approaches and Chemo-selectivity

Modern synthetic chemistry has seen the development of more efficient and selective methods for constructing complex molecules like this compound.

One-Pot and Multi-Component Reaction Designs

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. scilit.comijcce.ac.ir These strategies aim to combine multiple reaction steps into a single operation without the need for isolating intermediates.

A versatile multi-component reaction for synthesizing 2,4-disubstituted thiazoles has been described, involving the reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide. scilit.com Another approach details a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing the power of MCRs in building complex heterocyclic systems. researchgate.net Furthermore, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, utilizing an enzyme to catalyze the reaction under mild conditions. nih.gov These advanced methodologies hold promise for the streamlined synthesis of this compound and its analogues.

| Reaction Type | Key Features | Reference |

| Multi-Component Reaction | One-pot, one-step synthesis of 2,4-disubstituted thiazoles | scilit.com |

| One-Pot Synthesis | Condensation of multiple components to form complex heterocycles | ijcce.ac.ir |

| Chemoenzymatic One-Pot Synthesis | Utilizes enzymes for catalysis under mild conditions, high yields | nih.gov |

Stereoselective Synthesis of Thiazole Scaffolds

The creation of chiral thiazole structures, where specific stereochemistry is required, is a significant area of synthetic chemistry, particularly for compounds intended for biological applications. Thiazoline (B8809763) and thiazole heterocycles are key components in many peptide-derived natural products. nih.gov The development of methods to produce optically pure thiazole building blocks has been a focus of numerous research groups. nih.gov

One established method for the synthesis of optically pure thiazole amino acid derivatives is a modified Hantzsch reaction, which starts from the corresponding amino acids. tandfonline.com This approach has been successfully used to synthesize the chiral thiazole amino acid moiety found in natural products like dolastatin 3. tandfonline.com The synthesis of chiral polyaminothiazoles has also been achieved through a solid-phase approach using the Hantzsch thiazole synthesis. nih.gov This involves reacting resin-bound chiral polyamines with Fmoc-isothiocyanates to form polythioureas, which are then reacted with α-halogenoketones. nih.gov

Enzymatic methods also offer a route to stereoselective synthesis. For instance, molybdenum(VI)-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides can produce thiazolines with minimal epimerization. rsc.org While not directly synthesizing the thiazole, these chiral thiazoline intermediates are crucial precursors.

The development of chiral ligands for asymmetric metal-catalyzed reactions is another key strategy. Chiral bis(thiazolines) have been synthesized and used in reactions like palladium-catalyzed asymmetric allylic substitution, demonstrating the potential for inducing enantioselectivity in the formation of more complex molecules containing a thiazole or thiazoline ring. rsc.org

Catalytic Methods in Thiazole Synthesis

Catalysis plays a pivotal role in the modern synthesis of thiazoles, offering milder reaction conditions, higher yields, and greater efficiency compared to classical methods like the Hantzsch synthesis. nih.govorganic-chemistry.org These methods can be broadly categorized into metal-catalyzed and enzyme-catalyzed approaches.

Metal-Catalyzed Synthesis: A variety of transition metals have been employed to catalyze the formation of the thiazole ring.

Copper Catalysis: Copper catalysts are widely used. One method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) catalyzed by copper(I) iodide, which proceeds under mild conditions with good functional group tolerance. organic-chemistry.orgnih.gov Another copper-catalyzed process achieves the synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.orgnih.gov Copper(II) triflate (Cu(OTf)₂) has also been shown to facilitate the synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. thieme-connect.com

Palladium Catalysis: Palladium(II) acetate (B1210297) is effective for the direct arylation of thiazole derivatives and can catalyze the selective synthesis of 4-substituted 2-aminothiazoles from vinyl azides and KSCN. organic-chemistry.orgnih.gov

Rhodium Catalysis: Rhodium(II) catalysts can be used to convert 1-sulfonyl-1,2,3-triazoles and thionoesters into 2,5-disubstituted thiazoles. organic-chemistry.org

Iron Catalysis: Iron(III) bromide promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles from vinyl azides and KSCN, offering a different selectivity compared to palladium catalysis. organic-chemistry.orgnih.gov

Alkaline Earth Catalysis: Calcium(II) catalysts, such as Ca(OTf)₂, have been used for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups and thioamides. acs.org

Enzyme-Catalyzed Synthesis: Chemoenzymatic methods are emerging as a green and efficient alternative for thiazole synthesis. A notable example is the one-pot, multicomponent synthesis of thiazole derivatives catalyzed by trypsin from porcine pancreas. nih.gov This reaction proceeds under mild conditions (45 °C) with high yields (up to 94%) and demonstrates the catalytic role of the enzyme in forming the thiazole core. nih.gov In the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), heterocycle formation is achieved by the combined action of an ATP-dependent cyclodehydratase and an FMN-dependent dehydrogenase, which installs the azoline and then oxidizes it to the azole. acs.orgwikipedia.org

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Trypsin from porcine pancreas | Benzoyl isothiocyanate, secondary amine, dimethyl acetylenedicarboxylate | Thiazole derivatives | Mild conditions (45 °C), high yields (up to 94%), one-pot reaction | nih.gov |

| CuI | Oximes, anhydrides, KSCN | Substituted thiazoles | Good functional group tolerance, good to excellent yields | nih.gov |

| Pd(OAc)₂ | Vinyl azides, KSCN | 4-Substituted 2-aminothiazoles | High selectivity, mild conditions | nih.gov |

| FeBr₃ | Vinyl azides, KSCN | 4-Substituted 5-thiocyano-2-aminothiazoles | Alternative selectivity to Palladium catalysis | nih.gov |

| Ca(OTf)₂ | Propargyl alcohols, thioamides | Substituted thiazoles | Chemo- and stereoselective | acs.org |

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships. Modifications can be targeted at the three main components of the molecule: the thiazole ring, the carboxamide group, and the acetamido group.

Modifications at the Thiazole Ring Positions (e.g., C2, C5)

The thiazole ring offers several positions for modification. The C5 position is often the primary site for electrophilic aromatic substitution, especially when activating groups are present. wikipedia.org Direct C-H arylation at the C5 position of thiazoles can be achieved using palladium catalysts. wikipedia.org

In the context of related structures, solid-phase synthesis has been employed to create libraries of 2-amino-5-carboxamide thiazole derivatives. nih.gov The key step involves the dehydrative cyclization of a thiourea intermediate with an α-bromoketone. nih.gov This general strategy allows for the introduction of various substituents at what will become the C4 and C5 positions of the thiazole ring, depending on the structure of the α-bromoketone used.

For thiazolo[5,4-d]thiazole (B1587360) systems, which are structurally related, synthetic routes have been developed to introduce functional groups like amino, nitro, and acetamido groups to create asymmetrically substituted compounds. charlotte.educharlotte.edu

Variational Substitutions on the Carboxamide Moiety

The carboxamide group at the C2 position is a prime site for introducing diversity. A common strategy involves synthesizing the corresponding 2-amino-5-carboxylate thiazole and then coupling it with a variety of amines to form the desired carboxamides. nih.gov This has been successfully demonstrated in the solid-phase synthesis of a library of 2-amino-5-carboxamide thiazole derivatives. nih.gov

Similarly, the synthesis of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives has been achieved through EDC-HOBt coupling of the corresponding thiazole-5-carboxylic acid with various aminophenylthiazoles. researchgate.net This highlights a standard peptide coupling approach to modify the carboxamide functionality.

Advanced Spectroscopic and Structural Characterization of 5 Acetamidothiazole 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 5-Acetamidothiazole-2-carboxamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Amide Protons (NH): The two amide groups, the acetamido (-NHCOCH₃) and the carboxamide (-CONH₂), feature protons directly attached to nitrogen. These protons typically appear as broad singlets in the downfield region of the spectrum, generally between δ 5.0 and 8.5 ppm. orgchemboulder.com The exact chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The acetamido NH proton is expected to be a single peak, while the carboxamide -NH₂ protons may appear as two distinct signals or a single broad peak.

Thiazole (B1198619) Proton (C4-H): The thiazole ring contains a single proton at the C4 position. Aromatic and heteroaromatic protons usually resonate in the δ 6.0-8.5 ppm range. orgchemboulder.com The specific shift of this proton is influenced by the electron-withdrawing nature of the adjacent carboxamide group.

Methyl Protons (CH₃): The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 1.7-2.2 ppm. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | 1.7 - 2.2 | Singlet |

| Carboxamide NH₂ | 5.0 - 8.5 | Broad Singlet(s) |

| Acetamido NH | 5.0 - 8.5 | Broad Singlet |

| Thiazole C4-H | 6.0 - 8.5 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbons (C=O): The carbonyl carbons of the acetamido and carboxamide groups are the most deshielded and appear far downfield, typically in the range of δ 160-180 ppm. oregonstate.edu

Thiazole Carbons: The carbon atoms of the thiazole ring (C2, C4, and C5) are expected to resonate between δ 110 and 170 ppm. The C2 and C5 carbons, being attached to nitrogen and sulfur respectively, will have distinct chemical shifts from the C4 carbon.

Methyl Carbon (CH₃): The methyl carbon of the acetyl group is the most shielded carbon and will appear in the upfield region of the spectrum, generally between δ 20 and 30 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | 20 - 30 |

| Thiazole C4 | 110 - 140 |

| Thiazole C2 & C5 | 140 - 170 |

| Carbonyl C=O | 160 - 180 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for definitive structural assignment by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum, reinforcing their assignment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link the thiazole C4-H proton signal to the C4 carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edu Key expected HMBC correlations would include:

Correlation from the acetamido NH proton to the acetamido carbonyl carbon and to the C5 carbon of the thiazole ring.

Correlation from the methyl protons to the acetamido carbonyl carbon.

Correlation from the thiazole C4-H proton to the C2 and C5 carbons of the ring.

Correlation from the carboxamide NH₂ protons to the carboxamide carbonyl carbon and the C2 carbon of the thiazole ring. These correlations are vital for unambiguously connecting the substituent groups to the correct positions on the thiazole core.

Addressing Tautomerism and Conformational Dynamics via NMR

Heterocyclic compounds like this compound can exist in different tautomeric forms. bohrium.comresearchgate.net The primary equilibrium would be the amino-imino tautomerism of the acetamido group. Furthermore, restricted rotation around the C-N amide bonds can lead to the presence of conformational isomers (rotamers).

These dynamic processes can be investigated using variable-temperature NMR studies. bohrium.com Changes in temperature can alter the equilibrium between tautomers or the rate of rotation around amide bonds, leading to changes in the NMR spectrum, such as the broadening or coalescence of signals. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can also be employed to detect chemical exchange between different conformations. mdpi.com The presence of multiple sets of signals in the NMR spectra that coalesce upon heating would be strong evidence for such dynamic phenomena.

Vibrational Spectroscopy Applications: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would provide clear evidence for its key structural features. Based on data for the analogous compound 4-acetamido-1H-imidazole-5-carboxamide, the following characteristic absorption bands are expected. nist.gov

N-H Stretching: The N-H bonds of both the acetamido and carboxamide groups will give rise to absorption bands in the region of 3100-3500 cm⁻¹. Primary amides (-CONH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: The C-H stretching of the methyl group and the thiazole ring proton would appear in the 2850-3100 cm⁻¹ range.

C=O Stretching (Amide I band): This is one of the most characteristic bands in the spectrum. The carbonyl groups of the two amide functionalities will result in strong absorptions between 1640 and 1700 cm⁻¹. It is possible that two distinct C=O peaks or a single broad peak may be observed.

N-H Bending (Amide II band): The bending vibration of the N-H bond in the amide groups typically appears around 1550-1640 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3100 - 3500 |

| Aliphatic/Aromatic C-H | Stretch | 2850 - 3100 |

| Carbonyl C=O | Stretch (Amide I) | 1640 - 1700 |

| Amide N-H | Bend (Amide II) | 1550 - 1640 |

| Thiazole C=N/C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₆H₇N₃O₂S, Molecular Weight: 185.21 g/mol ), electrospray ionization (ESI) would likely be used.

The full scan mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186.2. Adducts with sodium [M+Na]⁺ at m/z 208.2 might also be observed.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural clues. The fragmentation of thiazole derivatives often involves the cleavage of bonds within the heterocyclic ring and the loss of substituents. researchgate.net Common fragmentation pathways for amides involve cleavage of the amide bond. libretexts.org

Predicted Fragmentation Pathways:

Loss of Acetamido Group: A likely fragmentation would be the cleavage of the bond between the thiazole ring and the acetamido group, leading to characteristic neutral losses.

Loss of Carboxamide Group: Cleavage of the carboxamide group could occur, resulting in the loss of CONH₂ (44 Da).

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, for instance, through the loss of a nitrile species or other small fragments, which is a characteristic fragmentation pattern for this heterocycle. researchgate.net

By analyzing these fragment ions, the sequence and connectivity of the different parts of the molecule can be confirmed, complementing the data obtained from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of newly synthesized thiazole derivatives, offering high accuracy and sensitivity. nih.gov Unlike unit-resolution mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of precision, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent compound and its fragments. nih.gov

In the analysis of this compound derivatives, HRMS is crucial for confirming the successful synthesis and purity of the target molecule. For instance, in the characterization of various novel thiazole-containing compounds, researchers rely on HRMS to verify that the recorded molecular ion peaks are consistent with their calculated molecular formulas. nih.govnih.gov The benefits of HRMS include the collection of full-scan spectra, which gives greater insight into a sample's composition and allows for retrospective data analysis without the need for compound-specific tuning. nih.gov This capability is particularly valuable in identifying unknown synthesis byproducts or metabolites.

The integration of HRMS with liquid chromatography (LC-HRMS) further enhances its analytical power. nih.gov This hyphenated technique allows for the separation of complex mixtures prior to mass analysis, enabling the identification and quantification of the target compound, impurities, and related substances in a single experiment. nih.gov

Table 1: Illustrative HRMS Data for a Thiazole Derivative This table is a representative example based on typical HRMS analysis of heterocyclic compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H7N3O2S |

| Calculated Mass (m/z) | 185.0259 |

| Observed Mass (m/z) | 185.0255 |

| Mass Error (ppm) | -2.16 |

| Instrumentation | ESI-TOF |

Data is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule. nih.gov The process involves the isolation of a specific ion (e.g., the molecular ion of a this compound derivative), its activation through collision-induced dissociation (CID), and the subsequent mass analysis of the fragments.

The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. For example, the fragmentation of a thiazole derivative can reveal characteristic losses, such as the cleavage of the carboxamide or acetamido groups. The analysis of these fragmentation pathways allows chemists to piece together the molecule's structure, confirm the positions of substituents on the thiazole ring, and differentiate between isomers. nih.gov

In a typical MS/MS experiment for a thiazole derivative, one might observe the fragmentation patterns shown in the table below. The specific fragments generated provide conclusive evidence for the presence of key functional groups and their arrangement in the molecule. nih.gov

Table 2: Representative MS/MS Fragmentation Data for a Thiazole Derivative This table illustrates a hypothetical fragmentation pattern for a compound like this compound, based on common fragmentation of related structures.

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

|---|---|---|---|

| 185.0 | 168.0 | 17 | Loss of NH3 from carboxamide |

| 185.0 | 143.0 | 42 | Loss of ketene (B1206846) (CH2=C=O) from acetamido group |

| 185.0 | 126.0 | 59 | Loss of acetamido group (NHCOCH3) |

| 143.0 | 110.0 | 33 | Further fragmentation of the thiazole ring |

Data is hypothetical and for illustrative purposes.

Advanced Spectroscopic Techniques for Comprehensive Characterization

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. uky.edu This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com

For derivatives of this compound that can be grown as single crystals, XRD analysis offers an unambiguous confirmation of the molecular structure. uky.edu The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of individual atoms can be resolved. azooptics.com In studies of related thiazole compounds, single-crystal XRD has been essential for confirming the geometry and stereochemistry of the molecules. uky.edu

Even when single crystals are not available, Powder X-ray Diffraction (PXRD) can be used. PXRD is valuable for identifying crystalline phases, assessing sample purity, and studying polymorphism. azooptics.com In modern pharmaceutical research, PXRD data can be combined with computational methods, such as density-functional theory (DFT) calculations, to solve crystal structures from powder data. researchgate.net

Table 3: Example Crystallographic Data for a Heterocyclic Compound This table presents typical data obtained from a single-crystal XRD experiment for a related heterocyclic structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 14.678 |

| **β (°) ** | 95.54 |

| **Volume (ų) ** | 1272.1 |

| Z | 4 |

| R-factor (%) | 4.5 |

Data is representative and based on published structures of similar compounds. mdpi.com

Other Emerging Spectroscopic Methods in Thiazole Research

Beyond the core techniques of MS and XRD, other spectroscopic methods are increasingly applied in thiazole research to provide a more complete picture of a molecule's characteristics.

Raman Spectroscopy : This technique provides information about molecular vibrations and is complementary to FT-IR spectroscopy. It is particularly useful for analyzing the low-frequency vibrations of the crystal lattice and for studying polymorphism. Recent trends include the use of Raman microscopy for spatially resolved chemical analysis of pharmaceutical formulations. rroij.com

Terahertz Spectroscopy : Operating between the microwave and infrared regions, terahertz spectroscopy is a non-ionizing technique that can probe the collective vibrational modes of molecules in a crystal lattice. It has emerged as a valuable tool for studying tablet coatings and polymorphism in pharmaceutical solids. rroij.com

Advanced FT-IR Spectroscopy : While a standard technique, advancements such as Attenuated Total Reflection (ATR)-FTIR allow for the analysis of samples with minimal preparation. Coupled with advanced data processing, FT-IR provides precise information on the functional groups present in a molecule, such as the carbonyl stretches of the amide and acetamido groups in this compound. rroij.comnih.gov

Solid-State NMR (ssNMR) : For materials that are not amenable to single-crystal XRD, ssNMR provides valuable structural information. It can distinguish between different polymorphic forms and provide insights into the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) within the crystal lattice. mdpi.com

These emerging techniques, in conjunction with established methods, provide a powerful and comprehensive toolkit for the detailed characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical structure and solid-state properties.

Computational and Theoretical Investigations of 5 Acetamidothiazole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of complex organic compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like 5-Acetamidothiazole-2-carboxamide. nih.govnih.gov DFT studies allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

These calculations provide a detailed picture of the electron distribution across the molecule. For this compound, the electron density is expected to be polarized due to the presence of several heteroatoms (N, O, S). The electron-withdrawing nature of the carbonyl groups in both the acetamido and carboxamide moieties, as well as the nitrogen and sulfur atoms in the thiazole (B1198619) ring, significantly influences the electronic environment. DFT calculations can quantify this charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, revealing the partial charges on each atom. This information is critical for understanding the molecule's polarity and intermolecular interactions.

Furthermore, DFT is employed to calculate various electronic properties that are key to predicting chemical reactivity. nih.govmdpi.com By mapping the electron density and related properties, researchers can identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, DFT calculations on similar acetamide (B32628) and thiazole derivatives have been used to study their reactivity patterns and the mechanisms of their chemical reactions. nih.govresearchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and low kinetic stability. researchgate.net

A large HOMO-LUMO gap implies a more stable and less reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO is likely distributed over the electron-deficient carboxamide and acetamido groups, specifically the π* orbitals of the C=O bonds. The presence of these electron-withdrawing groups is expected to lower the energy of the LUMO, thereby influencing the size of the energy gap.

Computational studies on structurally related thiazole derivatives provide insight into the expected values. The calculated HOMO-LUMO gap is a valuable descriptor in the design of new molecules with specific electronic properties. researchgate.net

Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds from DFT Studies

| Compound/Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiazole Azo Dye A | -5.79 | -2.31 | 3.48 | mdpi.com |

| Thiazole Azo Dye C | -5.62 | -2.99 | 2.63 | mdpi.com |

| Aceclofenac Analog (ACF) | -6.327 | -1.436 | 4.891 | researchgate.net |

| ACF21 (-CONH2 substituted) | -6.042 | -2.646 | 3.396 | researchgate.net |

This table presents data for structurally related compounds to illustrate the concept of HOMO-LUMO analysis; specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions, providing a guide to its reactive behavior. libretexts.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red and Yellow regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen or nitrogen) and are susceptible to electrophilic attack. avogadro.cc

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are usually found around electropositive atoms like hydrogen (especially those attached to heteroatoms) and are prone to nucleophilic attack. researchgate.netnih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would be expected to show strong negative potential (red/yellow) localized around the carbonyl oxygen atoms of both the acetamido and carboxamide groups, as well as the nitrogen atom of the thiazole ring. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the most positive potential (blue) would be concentrated on the hydrogen atoms of the amide (-CONH₂) and acetamido (-NH) groups. These acidic protons are the primary sites for nucleophilic attack and act as hydrogen bond donors.

Non-covalent interactions (NCIs) are weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that are fundamental in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. rsc.org NCI analysis, often performed using computational tools like Reduced Density Gradient (RDG) analysis, helps to identify and visualize these interactions in 3D space. mdpi.com

In the context of this compound, several key non-covalent interactions are anticipated:

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the N-H protons of the amide and acetamido groups) and acceptors (the C=O oxygens and the thiazole nitrogen). This facilitates the formation of strong intermolecular hydrogen bonds, which could lead to the creation of dimers, chains, or more complex 3D networks in the solid state.

Other Weak Interactions: Weaker interactions, such as C-H···O or C-H···N contacts, can also play a role in fine-tuning the molecular conformation and packing.

NCI analysis provides a visual and quantitative understanding of how these forces work together to govern the supramolecular assembly of the compound. d-nb.info

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several rotatable bonds exist, primarily:

The single bond between the thiazole ring and the nitrogen atom of the acetamido group.

The C-N single bond of the acetamido group.

The single bond between the thiazole ring and the carbon atom of the carboxamide group.

Each rotation leads to a different conformer with a specific potential energy. The goal of conformational analysis is to identify the low-energy conformers, as these will be the most populated and chemically relevant. This is achieved through computational methods that systematically rotate these bonds and calculate the energy of each resulting structure.

Energy minimization is then applied to these conformers to find the most stable structure, known as the global energy minimum. This process computationally relaxes the molecule's geometry to a state of lowest energy, providing the most probable three-dimensional structure of an isolated molecule. Understanding the preferred conformation is crucial, as the molecule's shape dictates how it can interact with other molecules, including biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound and related compounds at an atomic level. These simulations track the movements and interactions of atoms and molecules over time, providing a detailed picture of conformational changes and stability.

Recent studies on similar heterocyclic compounds, such as pyrazole-carboxamides, have utilized MD simulations to assess the stability of ligand-receptor complexes. For instance, 50-nanosecond simulations have shown that potent inhibitors can maintain stable conformations within the active sites of target proteins, such as human carbonic anhydrase (hCA) I and II, with only minor fluctuations. nih.gov This stability is a key indicator of a compound's potential efficacy.

Similarly, MD simulations of 5-HT2A receptors, both with and without ligands, have been conducted for up to 1 microsecond to understand the conformational changes induced by agonists and antagonists. nih.govnih.gov These studies reveal how ligand binding can trigger significant structural rearrangements in the receptor, leading to its activation or inhibition. nih.govnih.gov The root mean square deviation (RMSD) of atomic positions is often used to quantify these changes, with stable systems reaching an equilibrium after an initial period. nih.gov For example, agonist binding can induce increased flexibility in specific regions of a receptor, a crucial step in initiating a biological response. nih.gov Such analyses are invaluable for understanding how a molecule like this compound might behave in a biological environment.

The dynamic behavior of a molecule is also influenced by its interactions with the surrounding solvent. MD simulations can model these interactions, providing insights into how a compound is solvated and how this affects its conformation and availability to bind to a target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme.

For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity. For example, studies on thiazole carboxamide derivatives have identified them as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov Docking analyses have revealed that these compounds can bind effectively within the active sites of both COX-1 and COX-2, with some derivatives showing selectivity for COX-2. nih.gov The binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-cation interactions with key amino acid residues. nih.gov

In the context of anticancer research, aminothiazole derivatives have been docked against various protein targets implicated in cancer signaling pathways. nih.gov These studies have demonstrated that compounds with promising cytotoxic activity often exhibit strong binding affinities to their targets. nih.gov For instance, certain aminothiazole conjugates have shown significant interactions with multiple protein targets, suggesting a multi-targeted approach to cancer therapy. nih.gov

The specific interactions identified through docking studies are crucial for understanding the structure-activity relationship (SAR) of a series of compounds. For example, the presence of a bulky group on a phenyl ring of a thiazole carboxamide derivative was found to hinder its binding to the COX-1 enzyme, thus conferring selectivity for COX-2. nih.gov Similarly, the introduction of an electron-donating group has been shown to improve the docking energy of a compound. semanticscholar.org

The table below summarizes the results of molecular docking studies for various thiazole derivatives, highlighting the target proteins, binding affinities, and key interacting residues.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiazole Carboxamide Derivatives | COX-1/COX-2 | -7.6 to -8.3 | ARG-120, TYR-355, VAL-523, ALA-527 |

| Aminothiazole Conjugates | Multiple Cancer Targets | Not specified | Not specified |

| Thiazole Derivatives | Rho6 Protein | Up to -9.4 | Gln158, Arg108 |

| Spiropyrazoline Oxindoles | β-tubulin (4I4T) | -7.4 to -8.3 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

The development of a robust QSAR or QSPR model involves several key steps, including data preparation, calculation of molecular descriptors, descriptor selection, model building, and validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov A wide variety of descriptors can be calculated, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.govresearchgate.net

The selection of relevant descriptors is a critical step in building a predictive model. youtube.com Various methods, such as heuristic methods and machine learning algorithms like XGBoost, can be used for this purpose. nih.gov The goal is to identify a small subset of descriptors that are highly correlated with the activity or property of interest while being minimally correlated with each other. nih.gov

Once the descriptors are selected, a mathematical model is constructed using statistical methods like multiple linear regression (MLR), support vector regression (SVR), or random forest (RF) regression. researchgate.netnih.gov The predictive power and robustness of the model are then assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q² or Rcv²), and the R² for an external test set. researchgate.netnih.gov

For example, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors identified four key descriptors that were crucial for their activity. nih.gov In another study on piperazine (B1678402) derivatives, six molecular descriptors, including the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and molar refractivity (MR), were found to be significantly correlated with their biological inhibitory activity. researchgate.net

The table below lists some common molecular descriptors used in QSAR/QSPR studies and their significance.

| Descriptor Type | Examples | Significance |

| Quantum-Chemical | HOMO energy, LUMO energy, Electronegativity, Hardness | Relate to a molecule's reactivity and electronic properties. researchgate.netresearchgate.net |

| Topological | Wiener index, Randic index, Topological Polar Surface Area (TPSA) | Describe the connectivity and branching of a molecule. researchgate.net |

| Geometrical | Molecular volume, Surface area, 3D-MoRSE descriptors | Reflect the size and shape of a molecule. researchgate.net |

| Physicochemical | LogP, Molar refractivity, Aqueous solubility (LogS) | Relate to a molecule's solubility, lipophilicity, and other bulk properties. researchgate.net |

In Silico Prediction of Reactivity and Synthetic Feasibility

In silico methods are also employed to predict the chemical reactivity and synthetic feasibility of compounds like this compound. These predictions can help chemists to design more efficient synthetic routes and to understand the potential chemical transformations a molecule might undergo.

The reactivity of a molecule can be assessed by calculating its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Molecular electrostatic potential (MEP) maps are another valuable tool for predicting reactivity. researchgate.netresearchgate.netlibretexts.org These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.netlibretexts.org Red-colored regions in an MEP map typically indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate a positive potential and are prone to nucleophilic attack. researchgate.net

Computational tools can also be used to assess the synthetic feasibility of a molecule. These tools often rely on retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. By analyzing the complexity of the synthetic route and the availability of precursors, these programs can provide a score or an assessment of how difficult a molecule would be to synthesize in a laboratory.

The table below summarizes the key in silico parameters used to predict reactivity and their interpretations.

| Parameter | Description | Interpretation |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netresearchgate.netlibretexts.org |

Structure Activity Relationship Sar and Derivatization Strategies

Systematic Modification of the Thiazole (B1198619) Core

The thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms. wikipedia.org This core structure is not merely an inert scaffold but an active participant in molecular interactions. Its π-electron distribution makes the C5 position the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.orgfabad.org.tr The reactivity and interaction profile of the thiazole ring can be finely tuned by altering the substituents at its various positions. globalresearchonline.net

The specific placement of the acetamido and carboxamide groups on the thiazole ring is a critical determinant of biological activity. The subject compound, 5-Acetamidothiazole-2-carboxamide, has a distinct isomeric counterpart, 2-Acetamidothiazole-5-carboxamide. Research into analogs of the anticancer drug Dasatinib (B193332), which features a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, highlights the importance of this substitution pattern. nih.gov

Studies on 2-acetamido-thiazole-5-carboxamide derivatives, where the positions of the functional groups are swapped relative to the primary compound of this article, have been conducted to investigate their potential as dual inhibitors of SRC and ABL kinases. benthamdirect.comnih.gov These investigations revealed that while some compounds showed strong antiproliferative activity, replacing the 2-pyrimidin-4-ylamino group of Dasatinib with a simple 2-acetamido group generally led to a reduction in activity against certain cancer cell lines. nih.govbenthamdirect.comnih.gov This underscores that the 2-amino and 5-carboxamide arrangement is crucial for the activity seen in the Dasatinib scaffold.

Isomerism plays a pivotal role in modulating the potency and selectivity of enzyme inhibitors. nih.gov The spatial orientation of key interacting groups, such as hydrogen bond donors and acceptors, dictates the molecule's ability to fit within a target's binding site. A change in substituent position can improve or weaken these molecular contacts, thereby altering the compound's efficacy. nih.gov

Table 1: Comparison of Positional Isomers of Acetamidothiazole Carboxamide

| Feature | This compound | 2-Acetamidothiazole-5-carboxamide |

| Structure | Acetamido group at C5, Carboxamide group at C2 | Acetamido group at C2, Carboxamide group at C5 |

| Context of Study | Core subject of this article. | Studied as analogs of the drug Dasatinib. nih.govbenthamdirect.comnih.gov |

| General Implication | The specific arrangement is expected to present a unique binding profile compared to its isomer. | SAR studies indicate this orientation is a key component of certain kinase inhibitors, though simple acetamido substitution can reduce broad activity. nih.gov |

The biological activity of thiazole derivatives is profoundly affected by the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of their substituents. researchgate.net An electron-donating group, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, while a potent electron-withdrawing group, like a nitro group, has the opposite effect. globalresearchonline.net

These modifications influence the molecule's ability to form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with its biological target. For instance, in a series of coumarin-thiazole congeners, substitution with an electron-donating methoxy (B1213986) group was found to decrease anticancer activity. rsc.org Conversely, the addition of a bulky phenyl group can enhance hydrophobic interactions, but if the group is too large, it may sterically hinder the molecule from fitting into the binding pocket. rsc.org

Table 2: Effect of Substituents on Activity of Thiazole Derivatives (Example Data) This table is based on findings for coumarin-thiazole derivatives evaluated for antiproliferative activity against the HepG2 cancer cell line.

| Compound ID (Reference rsc.org) | Key Substituent on Coumarin Ring | Effect on Activity (IC₅₀ in µM) | Interpretation |

| 6a | -H (unsubstituted) | 10.2 | Baseline activity |

| 6b | -OCH₃ (electron-donating) | 13.5 | Decreased activity |

| 6c | -OH (electron-donating/H-bond donor) | 2.6 | Significantly increased activity |

| 6d | Phenyl (bulky, hydrophobic) | >50 | Diminished activity due to steric hindrance |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel compounds with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule (e.g., the thiazole ring) with a structurally different but functionally similar scaffold. rsc.org Bioisosteric replacement is a more general term for swapping any functional group with another that has similar physicochemical or biological properties. nih.gov

For the this compound framework, the thiazole ring could potentially be replaced with other five-membered heterocycles like thiadiazole, oxadiazole, or pyrazole. rsc.orgnih.gov Thiadiazole, for example, is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, and its nature allows for good membrane permeability. nih.gov Such a hop could lead to a new chemical entity with a different patent status, improved selectivity, or a better safety profile. unica.it

Bioisosteric replacement can also be applied to the substituents. The amide group of the carboxamide is a classic hydrogen-bonding functional group. nih.gov It could be replaced by other groups with similar capabilities, such as a reverse amide, a sulfonamide, or a hydroxamic acid, to fine-tune binding interactions or improve metabolic stability.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov For a molecule like this compound, a pharmacophore model would likely include:

Hydrogen Bond Donors: The N-H protons of the acetamido and carboxamide groups.

Hydrogen Bond Acceptors: The carbonyl oxygen atoms of both the acetamido and carboxamide groups.

Aromatic/Hydrophobic Region: The thiazole ring itself, capable of engaging in π-π stacking or hydrophobic interactions.

In the design of new anticancer agents, researchers have used such principles to create novel inhibitors. For example, in one study, an indolin-2-one moiety was chosen to form key hydrogen bonds in a kinase hinge region, while a thiazole ring served as a linker to present other functional groups to a different part of the binding site. nih.gov Similarly, modeling studies have shown the importance of a thiazole moiety and a side chain for activity, guiding the synthesis of more potent compounds. nih.govresearchgate.net The methoxy group on certain thiazole derivatives has been shown to enhance binding affinity by participating in additional hydrophobic interactions. frontiersin.orgnih.gov

Optimization of Binding Affinity and Selectivity through Structural Modifications

Once a lead compound is identified, it typically undergoes extensive structural modification to optimize its binding affinity (how tightly it binds to its target) and selectivity (its preference for the intended target over other proteins). This process aims to maximize therapeutic effects while minimizing off-target side effects.

Strategies for optimization include:

Improving Affinity: Introducing new functional groups that can form additional favorable interactions with the target protein. For example, adding a hydroxyl or methoxy group might enable new hydrogen bonds or hydrophobic interactions, increasing binding potency. rsc.orgfrontiersin.org

Enhancing Selectivity: Modifying the structure to exploit differences between the target's binding site and the binding sites of closely related proteins. This might involve altering the size, shape, or electronic distribution of the molecule to make it a better fit for the unique contours of the target site. nih.gov

Improving Physicochemical Properties: Poor solubility and metabolic instability are common challenges. To overcome these, polar or ionizable groups can be introduced into the structure to improve aqueous solubility and bioavailability. medchemexpress.com For example, a multi-cycle optimization of thiazole carboxamide derivatives led to a compound with a good balance of potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Advanced Analytical Methods for Thiazole Carboxamide Compounds

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for separating and purifying individual components from a mixture, making them ideal for assessing the purity of 5-Acetamidothiazole-2-carboxamide and for isolating it from reaction mixtures or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For thiazole (B1198619) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

A developed and validated stability-indicating HPLC method for a thiazole derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (80:20 v/v) at a flow rate of 1 mL/min, with detection at 287 nm. nih.gov Another study on a novel indole-thiazole derivative also employed HPLC-UV for quantification, highlighting the technique's ability to reliably measure microgram-scale concentrations. umich.edu The identity and purity of newly synthesized N-methyl substituted thiazole-derived polyphenolic compounds were confirmed using HPLC coupled with mass spectrometry (MS). youtube.com

The versatility of HPLC allows for the adjustment of various parameters to optimize the separation of this compound from any potential impurities. These parameters include the mobile phase composition, pH, column type, and detection wavelength.

Table 1: Representative HPLC Conditions for Analysis of Thiazole Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Sunfire C18 (250 mm × 4.6 mm, 5 µm) nih.gov | Phenomax C-18 (250 mm x 4.5 mm, 5µl) acs.org |

| Mobile Phase | Acetonitrile:Water (80:20) nih.gov | Water:Methanol (30:70) acs.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min acs.org |

| Detection | 287 nm nih.gov | 238 nm acs.org |

| Temperature | Ambient | Ambient acs.org |

This table presents examples of HPLC conditions used for related thiazole compounds and can serve as a starting point for developing a method for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. nih.govnih.gov In the synthesis of various thiazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govkhanacademy.org

For the analysis of thiazole carboxamide derivatives, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase. The choice of the solvent system is crucial and depends on the polarity of the compounds being separated. For instance, a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) has been used for the purification of thiazole carboxamide derivatives. khanacademy.org Another study mentions the use of 1% ethyl acetate in petroleum ether for the purification of thiazole derivatives.

After development, the spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by using various staining agents. umich.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and can be used for compound identification under specific conditions. chemscene.com

Table 2: Exemplary TLC Systems for Thiazole Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application |

| Silica Gel | Dichloromethane:Ethyl Acetate (1:1) khanacademy.org | Ninhydrin and Bromocresol Stains khanacademy.org | Reaction Monitoring and Purification khanacademy.org |

| Silica Gel | Ethyl Acetate:Petroleum Ether (1:99) | UV light | Purification of synthesized thiazoles |

| Silica Gel | Not specified | Not specified | Monitoring reaction completion nih.gov |

This table provides examples of TLC systems that have been successfully used for the analysis of related thiazole compounds.

Quantitative Analysis Methods for Compound Concentration

Accurate determination of the concentration of this compound is crucial for its intended applications. HPLC is the most widely used technique for the quantitative analysis of thiazole derivatives due to its high precision and accuracy.

For quantitative analysis, a calibration curve is typically constructed by plotting the peak area of the analyte against a series of known concentrations. A study on a novel indole-thiazole derivative demonstrated the successful validation of an HPLC-UV method for its quantification, with accuracy values ranging from 103.3% to 105.2%. umich.edu The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters determined during method validation, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively. umich.edu For example, a validated RP-HPLC method for a thiazole derivative was found to be linear, accurate, and precise. acs.org

Table 3: Performance Data for Quantitative HPLC Analysis of a Thiazole Derivative

| Parameter | Result |

| Linearity Range | 1-20 µg/mL umich.edu |

| Accuracy (% Recovery) | 103.3 - 105.2% umich.edu |

| Precision (RSD%) | 1.69 - 3.58% umich.edu |

| Limit of Detection (LOD) | Not Specified |

| Limit of Quantification (LOQ) | Not Specified |

This table showcases the typical performance characteristics of a validated HPLC method for the quantification of a related thiazole compound.

Method Development for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. libretexts.orgacs.org This is a critical step in drug development, as impurities can affect the efficacy and safety of the final product. For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. acs.org

The development of an analytical method for impurity profiling typically involves the use of a high-resolution chromatographic technique, such as HPLC, often coupled with a mass spectrometer (HPLC-MS). This allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for the structural elucidation of isolated impurities. libretexts.org

A general approach to impurity profiling for this compound would involve:

Synthesis of potential impurities: This includes starting materials, known intermediates, and likely by-products.

Development of a high-resolution separation method: An HPLC method capable of separating the main compound from all known and potential impurities.

Forced degradation studies: Exposing the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.

Identification and characterization: Using techniques like HPLC-MS, NMR, and IR to identify the structure of the impurities.

Quantification: Determining the levels of each impurity in the sample.

Chemical Stability Studies and Degradation Pathway Analysis

Chemical stability studies are essential to determine the shelf-life of a compound and to understand its degradation pathways. acs.org These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.

For thiazole derivatives, forced degradation studies have been performed to evaluate their stability. acs.org In one such study, a thiazole derivative was subjected to acid/base hydrolysis and oxidative stress. The degradation products were then separated and quantified using a stability-indicating HPLC method. acs.org The development of a stability-indicating assay method by HPLC is crucial as it must be able to separate the intact drug from its degradation products. nih.gov

The analysis of samples from these stress studies helps in identifying the degradation products and elucidating the degradation pathways. This information is vital for developing stable formulations and for defining appropriate storage conditions for this compound.

Table 4: Representative Conditions for Forced Degradation Studies of Thiazole Derivatives

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | Reflux for 30 min acs.org |

| Base Hydrolysis | 0.1 N NaOH | Reflux for 30 min acs.org |

| Oxidative Degradation | 3% H₂O₂ | Reflux for 30 min acs.org |

| Thermal Degradation | Dry heat | Not specified |

| Photodegradation | UV light exposure | Not specified |

This table outlines typical stress conditions used in forced degradation studies of related thiazole compounds.

Emerging Research Avenues and Future Directions

Development of Multi-Targeted Thiazole (B1198619) Derivatives

The development of multi-targeted agents represents a paradigm shift in treating complex diseases like cancer. By designing molecules that can interact with multiple biological targets simultaneously, researchers aim to enhance therapeutic efficacy and overcome drug resistance. Thiazole derivatives are at the forefront of this strategy due to their versatile structure, which allows for modifications that can engage various enzymatic pathways. nih.govfrontiersin.orgnih.gov

Recent studies have focused on creating thiazole-based compounds that act as dual inhibitors of key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govfrontiersin.org For instance, a novel series of thiazole derivatives demonstrated potent antiproliferative activity by simultaneously inhibiting both EGFR and VEGFR-2. nih.govfrontiersin.org This dual-inhibition mechanism, coupled with antioxidant properties, positions these compounds as promising candidates for developing new cancer therapies. nih.govfrontiersin.org

The structural versatility of the thiazole ring is crucial for this multi-targeted approach. rsc.org Its ability to be substituted at various positions allows for the creation of a diverse library of compounds with tailored affinities for different biological targets. nih.govnih.gov This adaptability is essential for designing effective multi-targeted therapies that can address the multifaceted nature of diseases like cancer. nih.govrsc.org

Combination Chemotherapy Research (In Vitro Synergy)

Investigating the synergistic effects of combining thiazole derivatives with existing chemotherapeutic agents is a promising area of research. This approach aims to enhance treatment efficacy, reduce dosages, and minimize side effects. In vitro studies have shown that certain thiazole-based compounds can work in concert with standard anticancer drugs to produce a greater therapeutic effect than either agent alone. nih.gov

The rationale behind this strategy lies in the multifaceted pharmacological profiles of thiazole derivatives, which include cytotoxic, anti-angiogenic, and anti-metastatic properties. nih.gov By targeting different pathways involved in cancer cell survival and proliferation, combination therapies can create a more robust and effective treatment regimen.

Future research in this area will likely focus on identifying the most effective combinations of thiazole derivatives and existing drugs, as well as elucidating the molecular mechanisms underlying their synergistic interactions. This will pave the way for the development of novel combination therapies with improved clinical outcomes.

Exploration of Novel Thiazole Chemotypes

The exploration of novel thiazole chemotypes, or distinct molecular frameworks, is a key strategy for expanding the therapeutic potential of this versatile scaffold. nih.govresearchgate.netmdpi.com Researchers are actively designing and synthesizing new thiazole-based molecules with unique structural features to discover compounds with enhanced biological activity and novel mechanisms of action. nih.govresearchgate.netmdpi.com

One approach involves the creation of hybrid molecules that combine the thiazole ring with other bioactive moieties. For example, novel pyridine-thiazole hybrid molecules have been synthesized and shown to possess significant antiproliferative activity. nih.gov These compounds may induce genetic instability in tumor cells, highlighting a potential new mechanism of action for thiazole-based drugs. nih.gov

Another avenue of exploration is the synthesis of fused heterocyclic systems containing a thiazole ring. For instance, thiopyrano[2,3-d]thiazoles have been developed as promising scaffolds for biologically active agents. researchgate.net The annulation of the thiazole ring into a thiopyrano[2,3-d]thiazole system creates cyclic isosteric mimetics of other active compounds, potentially leading to new therapeutic agents with improved pharmacological profiles. researchgate.net The development of unprecedented heteroaromatic systems like 2H-thiazolo[4,5-d] nih.govresearchgate.netbepls.comtriazole (ThTz) further expands the chemical space for drug discovery, offering new building blocks for medicinal chemistry. nih.govrsc.org

The synthesis and evaluation of these novel chemotypes are crucial for advancing the field of medicinal chemistry and identifying the next generation of thiazole-based therapeutics. nih.govresearchgate.netmdpi.com

Advanced Material Science Applications of Thiazole Scaffolds

The unique electronic and optical properties of the thiazole ring have led to its exploration in advanced material science applications, particularly in the development of organic electronics. researchgate.net Thiazole-based materials are being investigated for their potential use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, thiazole-based scaffolds are being utilized in the development of chemosensors for the detection of metal ions. acs.org The ability of thiazole-formulated azomethine compounds to selectively detect mercury ions through colorimetric and fluorometric methods highlights their potential in environmental monitoring and diagnostics. acs.org The versatility of the thiazole scaffold extends to the creation of sensitizers for dye-sensitized solar cells, with some thiazolo[5,4-d]thiazole-based dyes demonstrating high efficiency and stability. rsc.org

Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

One of the key applications of AI and ML in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.goveurekaselect.com These models use machine learning algorithms to predict the biological activity of chemical compounds based on their molecular structure. For example, a QSAR model has been developed to predict the inhibitory activity of thiazole derivatives on the estrogen receptor, which could be useful in the design of new anticancer agents. nih.goveurekaselect.com

The use of AI and ML in thiazole drug discovery is still in its early stages, but it holds immense promise for the future. As these technologies continue to advance, they will likely play an increasingly important role in the design and development of the next generation of thiazole-based medicines.

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to create more environmentally friendly and sustainable processes. nih.govresearchgate.netbepls.com Traditional methods for synthesizing thiazoles often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.govresearchgate.net Green chemistry approaches aim to address these issues by utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Several innovative techniques are being employed to achieve greener synthesis of thiazoles. These include:

Microwave-assisted synthesis: This method uses microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bepls.comijarsct.co.in

Ultrasonic-mediated synthesis: The use of ultrasound can also enhance reaction rates and yields in the synthesis of thiazole derivatives. bepls.commdpi.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG), is a key aspect of green thiazole synthesis. bepls.com

Multi-component, one-pot reactions: These reactions combine multiple starting materials in a single step to form the final product, minimizing the need for intermediate purification steps and reducing solvent usage. bepls.com

These green chemistry approaches not only minimize the environmental impact of thiazole synthesis but also offer advantages in terms of cost-effectiveness and scalability, making them attractive for industrial applications. researchgate.netresearcher.life

Q & A

Q. What are the recommended synthetic routes for 5-Acetamidothiazole-2-carboxamide, and how can reaction efficiency be optimized?

- Synthetic Routes :

- Thiazole Core Formation : Use 2-aminothiazole derivatives as precursors. For example, coupling acetamide groups to the thiazole ring via nucleophilic substitution or condensation reactions, as seen in analogous thiazole-carboxamide syntheses .

- Catalyst-Free Methods : Ethanol-mediated, aqueous-phase reactions (similar to thiazole-carbamate syntheses) can reduce side products and improve yield .

- Optimization :